2alpha-Bromo-5alpha-cholestan-3-one
Overview
Description
2alpha-Bromo-5alpha-cholestan-3-one is a brominated steroid derivative with the molecular formula C27H45BrO. This compound is part of the cholestane family, which are derivatives of cholesterol. It is characterized by the presence of a bromine atom at the 2alpha position and a ketone group at the 3 position on the cholestane backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2alpha-Bromo-5alpha-cholestan-3-one typically involves the bromination of 5alpha-cholestan-3-one. The reaction is carried out using bromine in the presence of a solvent such as chloroform or carbon tetrachloride. The reaction conditions often require controlled temperatures to ensure selective bromination at the 2alpha position.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade bromine and solvents, with stringent control over reaction conditions to maximize yield and purity. The product is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2alpha-Bromo-5alpha-cholestan-3-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Reduction Reactions: The ketone group can be reduced to an alcohol.
Oxidation Reactions: The compound can undergo oxidation to form different functional groups.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide in acetone can be used to replace the bromine atom with iodine.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is commonly used to reduce the ketone group.
Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions can be used for oxidation reactions.
Major Products
Substitution: 2alpha-Iodo-5alpha-cholestan-3-one.
Reduction: 2alpha-Bromo-5alpha-cholestan-3-ol.
Oxidation: Various oxidized derivatives depending on the conditions used.
Scientific Research Applications
2alpha-Bromo-5alpha-cholestan-3-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other complex steroid derivatives.
Biology: Studied for its potential effects on cellular processes and as a tool for probing biological pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of 2alpha-Bromo-5alpha-cholestan-3-one involves its interaction with specific molecular targets. The bromine atom and the ketone group play crucial roles in its reactivity and biological activity. The compound can interact with enzymes and receptors, modulating various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
2alpha-Bromo-5alpha-cholestan-3-one can be compared with other brominated steroids and cholestane derivatives:
2alpha-Bromo-5beta-cholestan-3-one: Similar structure but with a different stereochemistry at the 5 position.
2alpha-Chloro-5alpha-cholestan-3-one: Chlorine atom instead of bromine, leading to different reactivity and properties.
5alpha-Cholestan-3-one: Lacks the bromine atom, making it less reactive in certain chemical reactions.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
1452-34-2 |
---|---|
Molecular Formula |
C29H51N2O.Cl C29H51ClN2O |
Molecular Weight |
479.2 g/mol |
IUPAC Name |
2-(3-benzyl-2-heptadecyl-4,5-dihydroimidazol-3-ium-1-yl)ethanol;chloride |
InChI |
InChI=1S/C29H51N2O.ClH/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19-22-29-30(25-26-32)23-24-31(29)27-28-20-17-16-18-21-28;/h16-18,20-21,32H,2-15,19,22-27H2,1H3;1H/q+1;/p-1 |
InChI Key |
CLQYEXVGDIHPFZ-UHFFFAOYSA-M |
SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC4C3(CC(C(=O)C4)Br)C)C |
Isomeric SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(C[C@H](C(=O)C4)Br)C)C |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC1=[N+](CCN1CCO)CC2=CC=CC=C2.[Cl-] |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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